molecular formula C52H84O21 B2437156 Jujuboside B1 CAS No. 68144-21-8

Jujuboside B1

Cat. No. B2437156
CAS RN: 68144-21-8
M. Wt: 1045.223
InChI Key: OAVAUZCEOWCYCC-XXNKVWPGSA-N
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Description

Jujuboside B1 is a dammarane-type triterpene oligoglycoside, isolated from Ziziphi Spinosae Semen . It is one of the main biologically active ingredients extracted from this traditional Chinese medicine, which is widely used for treating insomnia and anxiety .


Molecular Structure Analysis

Jujuboside B1 is a dammarane-type triterpene oligoglycoside . More detailed information about its molecular structure is not available from the search results.


Chemical Reactions Analysis

The study mentioned above also found that two wild jujube β-glucosidase genes were heterologously expressed in Escherichia coli, and the recombinant proteins were able to convert jujuboside A (JuA) into jujuboside B (JuB) .


Physical And Chemical Properties Analysis

Jujuboside B1 is a white crystalline powder. It is soluble in methanol and almost insoluble in ether . Its molecular formula is C52H84O21 and its molecular weight is 1045.2 .

Scientific Research Applications

Pharmacokinetics and Bioavailability

Jujuboside B (JuB) is a bioactive saponin from Ziziphi Spinosae Semen, used as anti-insomnia and anti-anxiety medicine. A study developed an ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method for quantifying JuB in rat plasma, revealing its pharmacokinetics and bioavailability. It demonstrated that JuB had only a 3.6% absolute oral bioavailability in rats, highlighting its limited systemic absorption when administered orally (Zheng et al., 2015).

Neuropharmacological Effects

Jujuboside A (JuA), closely related to JuB, impacts the gamma-aminobutyric acid (GABA(A)) receptor subunits gene expression in rat hippocampal neurons. Low doses of JuA induced significant increases in GABA(A) receptor subunits, suggesting potential mechanisms behind its pharmacological action (You et al., 2010).

Metabolic Dynamics and Degradation

The metabolic mechanism of JuB was explored by investigating its degradation kinetics by rat intestinal flora. This study utilized rapid resolution liquid chromatography-triple quadrupole mass spectrometry, revealing insights into JuB's metabolic and pharmacological mechanisms (Zhang et al., 2014).

Antitumor Activity

A study investigated jujuboside B's antitumor mechanism, finding that it induced apoptosis and autophagy in human cancer cells and suppressed tumor growth in a mouse model. This suggests potential applications of JuB in cancer therapy (Xu et al., 2014).

Impact on Glutamate-Mediated Pathway

Jujuboside A was shown to have inhibitory effects on the glutamate-mediated excitatory signal pathway in the hippocampus. This could have implications for understanding its role in neuromodulation (Zhang et al., 2003).

Vascular Effects

Jujuboside B's effect on vascular tension and endothelial function was studied, revealing that it reduced vascular tension in a dose-dependent manner and improved endothelial dysfunction, suggesting potential in treating vascular diseases (Zhao et al., 2016).

Safety And Hazards

Jujuboside B1 should be protected from air and light, and stored at 2-8°C . It is sensitive to moisture . In case of contact with eyes or skin, it is recommended to flush with plenty of water .

properties

IUPAC Name

2-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H84O21/c1-22(2)15-24-16-50(8,63)42-25-9-10-30-48(6)13-12-31(47(4,5)29(48)11-14-49(30,7)51(25)20-52(42,73-24)66-21-51)69-45-41(72-44-38(62)35(59)32(56)23(3)67-44)39(27(55)19-65-45)70-46-40(36(60)34(58)28(17-53)68-46)71-43-37(61)33(57)26(54)18-64-43/h15,23-46,53-63H,9-14,16-21H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVAUZCEOWCYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H84O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1045.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Jujuboside B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Jujuboside B1

CAS RN

55466-05-2
Record name 55466-05-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Jujuboside B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

222 - 225 °C
Record name Jujuboside B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035745
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
31
Citations
JJ Ma, LP Kang, WB Zhou, HS Yu… - Journal of Medicinal …, 2011 - academicjournals.org
This paper was designed to develop a novel method via ultra-performance liquid chromatographyelectrospray ionization-quadrupole time-of-flight tandem mass spectrometry …
Number of citations: 24 academicjournals.org
YM Li, K Hao, H Xie, JG Jiang - Molecular Nutrition & Food …, 2023 - Wiley Online Library
… The infrared spectra of SZJ-1(A) and SZJ-2(B); LC-MS/MS Total ion flow diagram of SZJ-1(C) and SZJ-2(D): 1-betulinic acid, 2-Spinosin, 3-jujuboside A, 4-jujuboside B, 5-jujuboside B1. …
Number of citations: 3 onlinelibrary.wiley.com
H Wang, X Wu, J Wang, K Ding - Natural Product …, 2023 - journals.sagepub.com
… Magnoflorine, nuciferine, lysicamine, jujuboside A, jujuboside A1, jujuboside B, and jujuboside B1 were formulated into solutions at concentrations of 10, 8, 6, 5, 4, 2, and 1 μg/mL. …
Number of citations: 2 journals.sagepub.com
X Zhao, L Xie, H Wu, W Kong, M Yang - Analytical Methods, 2014 - pubs.rsc.org
A simple and sensitive method was first developed for the simultaneous determination of six bioactive compounds in Semen Ziziphi Spinosae, which is commonly used in traditional …
Number of citations: 12 pubs.rsc.org
K Oda, H Matsuda, T Murakami, S Katayama… - 2000 - degruyter.com
Adjuvant and haemolytic activities of 47 saponins purified from medicinal and food plants were examined. The compounds showed various levels of both adjuvant and haemolytic …
Number of citations: 384 www.degruyter.com
AM do Nascimento, TS da Fonseca… - Revista Brasileira de …, 2020 - Springer
… In all of the bark and leaf samples, the presence of jujuboside (3) was observed, as well as jujuboside B (1) or its isomeric form, jujuboside B1 (2). This fact may indicate that jujuboside …
Number of citations: 4 link.springer.com
M Masullo, A Cerulli, P Montoro, C Pizza, S Piacente - Phytochemistry, 2019 - Elsevier
Ziziphus jujuba Mill. leaves are receiving a great attention for their ability to improve sleep, exerting beneficial effects for both the heart and the central nervous system. With the aim to …
Number of citations: 24 www.sciencedirect.com
Y Zhang, L Qiao, M Song, L Wang, J Xie… - Pharmacognosy …, 2014 - ncbi.nlm.nih.gov
… In addition, cyclopetide alkaloids (such as Sanjoine K and ZiZyphusine) and other saponin compounds (including Jujuboside A1 and Jujuboside B1) were the minor constituents …
Number of citations: 51 www.ncbi.nlm.nih.gov
M Yoshikawa, T Murakami, A Ikebata… - Chemical and …, 1997 - jstage.jst.go.jp
New dammarane—type triterpene oligoglycosides, jujubosides A1 and C and acetyljujuhoside B, were isolated from Zizyphi Spinosi Semen, the seeds of Zizyphus jujuba MILL. var. …
Number of citations: 92 www.jstage.jst.go.jp
C Zi, N Zhang, L Yang, L Wang, Y Wu, Y Su, X Wang - 2020 - europepmc.org
COVID-19 has outbreaked in Wuhan city, Hubei province of China since December 30 th 2019, and spread nationwide and widely spilled over to other countries around the world that …
Number of citations: 5 europepmc.org

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